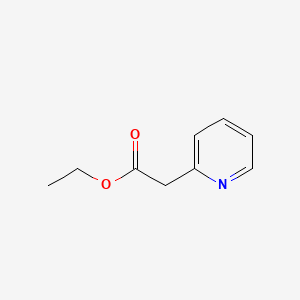

Ethyl 2-pyridylacetate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDKTVXSXWAKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181817 | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-98-2 | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2739-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-pyridylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YNQ9EN6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanism for ethyl 2-pyridylacetate, a key intermediate in the pharmaceutical and agrochemical industries. This document details the underlying chemical principles, a robust experimental protocol, and relevant quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various biologically active compounds. Its structure, featuring a pyridine ring and an ester functional group, allows for diverse chemical modifications. This guide focuses on the well-established and reliably documented synthesis of this compound from α-picoline.

Primary Synthesis Mechanism: From α-Picoline via Organolithium Intermediate

The most prominent and thoroughly documented synthesis of this compound proceeds through the formation of a 2-picolyllithium intermediate. This organolithium reagent is then carboxylated, followed by esterification to yield the final product. The overall transformation can be broken down into three key steps:

-

Formation of 2-Picolyllithium: α-Picoline is deprotonated at the methyl group by a strong base, typically phenyllithium, which is generated in situ from bromobenzene and lithium metal. The acidity of the methyl protons of α-picoline is enhanced by the electron-withdrawing effect of the pyridine ring.

-

Carboxylation: The highly nucleophilic 2-picolyllithium undergoes carboxylation by reacting with solid carbon dioxide (dry ice). This reaction forms the lithium salt of 2-pyridylacetic acid.

-

Esterification: The resulting lithium salt is then esterified using ethanol in the presence of a strong acid catalyst, such as dry hydrogen chloride, to produce this compound.

Alternative Synthetic Routes

Other methods for the synthesis of this compound have been reported in the literature, although detailed experimental protocols are less commonly available. These include:

-

The carbethoxylation of α-picoline in the presence of potassium amide.[1]

-

The alcoholysis of 2-pyridylacetanilide, which is prepared via a Beckmann rearrangement of the oxime of 2-phenacylpyridine.[1]

-

Acylation of 2-picolyllithium using diethyl carbonate.

Quantitative Data

The following table summarizes the key quantitative data associated with the primary synthesis method and the physical properties of the final product.

| Parameter | Value | Reference(s) |

| Reactants | ||

| Lithium | 13.9 g (2 gram atoms) | [1] |

| Bromobenzene | 157 g (1 mole) | [1] |

| α-Picoline | 93.1 g (1 mole) | [1] |

| Dry Ice | 500-750 g | [1] |

| Absolute Ethanol | 750 ml | [1] |

| Product | ||

| Yield | 58–66 g (35–40% based on lithium) | [1] |

| Boiling Point | 135–137°C / 28 mm Hg, 142–144°C / 40 mm Hg, 109–112°C / 6 mm Hg, 70 °C/0.05 mmHg | [1][2] |

| Density | 1.084 g/mL at 25 °C | [2] |

| Refractive Index (n²⁵D) | 1.4979 | [1] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Light yellow liquid | [1] |

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

Materials:

-

Lithium chips

-

Absolute ether

-

Dry bromobenzene

-

α-Picoline

-

Dry ice (crushed)

-

Commercial absolute ethanol

-

Dry hydrogen chloride

-

Chloroform

-

Potassium carbonate

-

Water

Equipment:

-

2-L three-necked round-bottom flask

-

Reflux condenser with a calcium chloride tube

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Ice bath

-

Steam bath

-

Distillation apparatus

-

Modified Claisen flask with a fractionating side arm

Procedure:

Part A: Preparation of 2-Picolyllithium

-

To a 2-L three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, add 800 ml of absolute ether and 13.9 g of lithium chips.

-

Protect the apparatus from moisture by attaching a calcium chloride tube to the condenser.

-

Start the stirrer and place 157 g of dry bromobenzene in the dropping funnel.

-

Add about 5–15 ml of the bromobenzene to initiate the reaction. Once the ether begins to reflux, add the remaining bromobenzene at a rate that maintains a continuous reflux (approximately 1 hour).

-

Continue stirring and refluxing the mixture until most of the lithium has dissolved (45–90 minutes).

-

While continuing to stir, add 93.1 g of α-picoline dropwise over 5–10 minutes.

-

Stir the resulting dark red-brown solution of picolyllithium for an additional 30 minutes.

Part B: Carboxylation of 2-Picolyllithium

-

Pour the picolyllithium solution slowly and with shaking onto 500–750 g of crushed dry ice contained in a 3-L round-bottomed flask.

-

Stir the mixture until the dark color of the picolyllithium is discharged and allow the excess dry ice to evaporate.

Part C: Esterification and Purification

-

Remove the ether by distillation under reduced pressure at room temperature.

-

Break up the lumpy residue of lithium salts and add 750 ml of commercial absolute ethanol.

-

Saturate the solution with dry hydrogen chloride while cooling in an ice bath.

-

Allow the esterification mixture to stand overnight.

-

Remove the solvent as completely as possible by distillation under reduced pressure on a steam bath.

-

Dissolve the syrupy residue in 750 ml of chloroform.

-

Prepare a paste from 225 g of potassium carbonate and 135 ml of water and add it slowly to the chloroform solution with mechanical stirring.

-

After the addition is complete, stir the solution vigorously and keep it just below the boiling point for 1 hour.

-

Decant the chloroform solution from the inorganic salts and remove the chloroform by distillation.

-

Fractionally distill the residue under reduced pressure using a modified Claisen flask. The fraction boiling at 135–137°C / 28 mm Hg is collected as this compound.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the overall synthesis pathway from α-picoline to this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the major steps in the experimental procedure.

Caption: A simplified workflow of the synthesis and purification process.

References

An In-depth Technical Guide to Ethyl 2-pyridylacetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Ethyl 2-pyridylacetate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of complex molecules. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to elucidate experimental workflows and logical relationships.

Chemical Identity and Properties

This compound is a pyridine derivative and an ester, presenting as a light yellow liquid under standard conditions. It is recognized for its utility as a versatile building block in organic synthesis, particularly in the formation of various heterocyclic systems.

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | ethyl 2-(pyridin-2-yl)acetate |

| CAS Number | 2739-98-2[1][2][3] |

| Molecular Formula | C₉H₁₁NO₂[3] |

| Molecular Weight | 165.19 g/mol [1] |

| SMILES | CCOC(=O)Cc1ccccn1[1] |

| InChI | 1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3[1] |

| InChIKey | IUDKTVXSXWAKJO-UHFFFAOYSA-N[1] |

Physicochemical Properties

The key physicochemical properties of this compound are detailed in the following table.

| Property | Value |

| Physical Form | Liquid[1] |

| Color | Light yellow |

| Boiling Point | 135-137 °C at 28 mmHg[4] |

| 142-144 °C at 40 mmHg[4] | |

| 109-112 °C at 6 mmHg[4] | |

| 70 °C at 0.05 mmHg[1] | |

| Density | 1.084 g/mL at 25 °C[1] |

| Refractive Index (n²⁵D) | 1.4979[4] |

| Solubility | Soluble in water. |

| Flash Point | 110 °C (closed cup)[1] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the pyridylacetyl moiety.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet | 3H |

| Ethyl -CH₂- | ~4.1 | Quartet | 2H |

| -CH₂- (acetyl) | ~3.8 | Singlet | 2H |

| Pyridine H-6 | ~8.5 | Doublet | 1H |

| Pyridine H-4 | ~7.7 | Triplet of doublets | 1H |

| Pyridine H-5 | ~7.2 | Triplet | 1H |

| Pyridine H-3 | ~7.4 | Doublet | 1H |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the nine carbon atoms in the molecule, with the carbonyl carbon being the most deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~61 |

| -CH₂- (acetyl) | ~45 |

| Pyridine C-2 | ~155 |

| Pyridine C-3 | ~124 |

| Pyridine C-4 | ~137 |

| Pyridine C-5 | ~122 |

| Pyridine C-6 | ~149 |

| Carbonyl C=O | ~171 |

Predicted IR Spectrum

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1735 | Strong, sharp absorption |

| C-O (ester) | ~1250-1100 | Strong absorption |

| C=N, C=C (pyridine) | ~1600-1450 | Medium to strong absorptions |

| C-H (aromatic) | ~3100-3000 | Medium absorptions |

| C-H (aliphatic) | ~3000-2850 | Medium absorptions |

Experimental Protocols

Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound.

Materials:

-

Lithium chips

-

Anhydrous ether

-

Bromobenzene

-

α-picoline

-

Dry Ice (solid CO₂)

-

Absolute ethanol

-

Dry hydrogen chloride gas

-

Chloroform

-

Potassium carbonate

Procedure:

-

Preparation of Phenyllithium: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, 15.4 g (2.2 moles) of lithium chips are covered with 500 ml of anhydrous ether. A small amount of a solution of 157 g (1 mole) of bromobenzene in 250 ml of anhydrous ether is added to initiate the reaction. Once reflux begins, the remaining bromobenzene solution is added at a rate to maintain continuous reflux (approximately 1 hour). The mixture is then stirred and refluxed until most of the lithium has reacted (45-90 minutes).

-

Formation of Picolyllithium: While stirring continues, 97 ml (93.1 g, 1 mole) of α-picoline is added dropwise over 5-10 minutes, resulting in a dark red-brown solution. The solution is stirred for an additional 30 minutes.

-

Carbonation: The picolyllithium solution is poured slowly with shaking onto 500-750 g of crushed Dry Ice in a 3-liter round-bottomed flask.

-

Esterification: After the excess Dry Ice has sublimed, the ether is removed by distillation under reduced pressure at room temperature. The remaining lithium salts are broken up, and 750 ml of absolute ethanol is added. The solution is saturated with dry hydrogen chloride while cooling in an ice bath. The esterification mixture is allowed to stand overnight.

-

Work-up and Purification: The solvent is removed as completely as possible by distillation under reduced pressure on a steam bath. The syrupy residue is dissolved in 750 ml of chloroform. A paste prepared from 225 g of potassium carbonate and 135 ml of water is slowly added with mechanical stirring. The solution is stirred vigorously just below the boiling point for 1 hour. The chloroform solution is decanted, and the chloroform is removed by distillation. The residue is fractionated under reduced pressure to yield this compound as a light yellow liquid.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities. The diagram below illustrates this relationship.

Caption: Role as a precursor for heterocyclic compounds.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-pyridylacetate

This guide provides a comprehensive overview of the key physical properties of Ethyl 2-pyridylacetate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in a structured format, alongside relevant experimental methodologies.

Core Physical Properties

This compound is a liquid at room temperature. Its key physical characteristics are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 70 °C | at 0.05 mmHg[1][2] |

| 109-112 °C | at 6 mmHg[3] | |

| 135-137 °C | at 28 mmHg[3] | |

| 142-144 °C | at 40 mmHg[3] | |

| Density | 1.084 g/mL | at 25 °C[1][2] |

| 1.083 g/mL | at 25 °C |

Experimental Methodologies

Synthesis and Purification

A common method for the synthesis of this compound involves the reaction of α-picoline with phenyllithium, followed by carboxylation with dry ice, and subsequent esterification with ethanol. The final product is purified by fractional distillation under reduced pressure, which is also the method for determining the boiling point at various pressures.[3]

Experimental Protocol for Synthesis:

-

Preparation of Picolyllithium: α-Picoline is added dropwise to a solution of phenyllithium in ether. The resulting dark red-brown solution of picolyllithium is stirred for an additional 30 minutes.[3]

-

Carboxylation: The picolyllithium solution is then poured slowly onto crushed dry ice.[3]

-

Esterification: After the removal of ether by distillation under reduced pressure, absolute ethanol is added to the residue. The solution is then saturated with dry hydrogen chloride while being cooled in an ice bath. The mixture is left to stand overnight.[3]

-

Work-up: The solvent is removed by distillation under reduced pressure. The residue is dissolved in chloroform, and a paste of potassium carbonate in water is added. The mixture is stirred vigorously just below the boiling point for one hour.[3]

-

Purification and Boiling Point Determination: The chloroform is decanted and then removed by distillation. The final product, this compound, is obtained by fractional distillation of the residue under reduced pressure.[3] The boiling points at different pressures (as listed in Table 1) are recorded during this distillation process.

Density Measurement

While specific experimental details for the density measurement of this compound were not found in the provided search results, the density of a liquid is typically determined using standard laboratory techniques. These methods often involve the use of a pycnometer or a digital density meter. The temperature is a critical parameter and is controlled, in this case, at 25 °C.[1][2]

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a multi-step chemical process.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Ethyl 2-pyridylacetate (CAS 2739-98-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-pyridylacetate, a key building block in organic synthesis. This document consolidates essential information on its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of complex molecules and active pharmaceutical ingredients.

Chemical Identity and Physicochemical Properties

This compound is a clear yellow liquid that serves as a versatile intermediate in various chemical syntheses. Its properties make it a valuable reagent in the construction of more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2739-98-2 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Clear yellow liquid | |

| Boiling Point | 70 °C at 0.05 mmHg | |

| Density | 1.084 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.497 | |

| Solubility | Soluble in water, DCM, and Methanol | |

| Flash Point | >110 °C (>230 °F) |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H6 (α to N) |

| ~7.7 | Triplet of Doublets | 1H | H4 |

| ~7.3 | Doublet | 1H | H3 |

| ~7.2 | Triplet | 1H | H5 |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~3.8 | Singlet | 2H | -CH₂- |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~171 | C=O |

| ~155 | C2 (C-CH₂) |

| ~149 | C6 |

| ~137 | C4 |

| ~124 | C3 |

| ~122 | C5 |

| ~61 | -OCH₂CH₃ |

| ~43 | -CH₂- |

| ~14 | -OCH₂CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1590, 1570, 1475, 1435 | C=C and C=N stretch (pyridine ring) |

| ~1250-1000 | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 120 | [M - OCH₂CH₃]⁺ |

| 92 | [M - COOCH₂CH₃]⁺ |

| 78 | [Pyridine]⁺ |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and convenient laboratory-scale preparation involves the carbethoxylation of α-picoline.

Experimental Protocol: Carbethoxylation of α-Picoline

This protocol is adapted from a well-established synthetic procedure.

Materials:

-

α-picoline

-

Phenyllithium (prepared from bromobenzene and lithium)

-

Dry diethyl ether

-

Diethyl carbonate

-

Hydrochloric acid (concentrated)

-

Ethanol (absolute)

-

Chloroform

-

Potassium carbonate

Procedure:

-

Preparation of Phenyllithium: In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare phenyllithium from lithium and bromobenzene in dry diethyl ether under an inert atmosphere.

-

Metalation of α-Picoline: To the freshly prepared phenyllithium solution, add α-picoline dropwise while maintaining the temperature below 0 °C.

-

Carbethoxylation: To the resulting solution of 2-picolyllithium, add diethyl carbonate dropwise at a low temperature.

-

Work-up and Esterification: After the reaction is complete, cautiously add the reaction mixture to a solution of concentrated hydrochloric acid in absolute ethanol. Allow the mixture to stand overnight.

-

Extraction and Purification: Remove the ethanol under reduced pressure. Dissolve the residue in chloroform and wash with a potassium carbonate solution. Separate the organic layer, dry it, and remove the chloroform by distillation. The crude product is then purified by vacuum distillation to yield this compound.

Caption: Synthesis of this compound via Carbethoxylation.

Chemical Reactivity and Applications

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds due to the reactivity of the methylene group and the ester functionality.

Reactivity at the Methylene Bridge

The active methylene group can be deprotonated by a suitable base, and the resulting carbanion can participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

Transformations of the Ester Group

The ester group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the alcohol. A key transformation is its reaction with hydrazine to form 2-(pyridin-2-yl)acetohydrazide, a crucial intermediate for synthesizing more complex heterocyclic systems.

Experimental Protocol: Synthesis of 2-(pyridin-2-yl)acetohydrazide

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol.

-

Add hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The product, 2-(pyridin-2-yl)acetohydrazide, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Caption: Reactivity of this compound.

Role in Drug Development and Bioactive Molecules

This compound is a recognized building block in medicinal chemistry for the synthesis of various heterocyclic compounds with potential biological activities. The pyridine ring is a common motif in many pharmaceuticals, and the acetylacetate side chain provides a handle for further chemical modifications.

While it is an important raw material for pharmaceuticals, it is crucial to note that this compound is not a direct precursor in the synthesis of the carbonic anhydrase inhibitor Dorzolamide . The synthesis of Dorzolamide and its intermediates often utilizes ethyl acetate as a solvent for extraction and purification, but not this compound as a reactant.

The primary utility of this compound in drug discovery lies in its conversion to the aforementioned hydrazide intermediate. This intermediate is a versatile starting point for constructing five-membered heterocycles like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. These heterocyclic cores are present in a wide range of biologically active molecules, and their synthesis from this compound allows for the exploration of diverse chemical space in the search for new therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Table 6: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

Conclusion

This compound (CAS 2739-98-2) is a fundamental building block in organic and medicinal chemistry. Its versatile reactivity, particularly the transformations of its ester and active methylene groups, allows for the efficient synthesis of a wide array of heterocyclic compounds. While direct experimental spectral data is not widely available, its physicochemical properties and synthetic utility are well-documented. Researchers and drug development professionals can leverage the information in this guide for the strategic design and synthesis of novel molecules with potential therapeutic applications.

Spectroscopic Profile of Ethyl 2-pyridylacetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-pyridylacetate, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The following tables summarize the predicted and observed quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H6 (α to N) |

| ~7.7 | Triplet of doublets | 1H | H4 (γ to N) |

| ~7.3 | Doublet | 1H | H3 (β to N) |

| ~7.2 | Triplet | 1H | H5 (β to N) |

| 4.1-4.2 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.8 | Singlet | 2H | Py-CH₂-CO- |

| 1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (Ester) |

| ~157 | C2 (Attached to CH₂) |

| ~149 | C6 (α to N) |

| ~137 | C4 (γ to N) |

| ~124 | C5 (β to N) |

| ~122 | C3 (β to N) |

| ~61 | -O-CH₂-CH₃ |

| ~43 | Py-CH₂-CO- |

| ~14 | -O-CH₂-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2980-2900 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480, ~1440 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1250-1150 | Strong | C-O Stretch (Ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 165 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [M - OCH₂CH₃]⁺ |

| 93 | High | [M - COOCH₂CH₃]⁺ (Base Peak) |

| 92 | High | [M - HCOOCH₂CH₃]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |

| 65 | Moderate | [C₄H₄N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely. An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

-

Acquisition : Set the appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans) and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Liquids) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.

-

Place one to two drops of liquid this compound onto the center of one salt plate.

-

Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.

-

Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O absorptions.

-

Place the sample holder with the prepared salt plates into the spectrometer's beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing :

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to a final concentration of approximately 1-10 µg/mL.

-

If any solid particles are present, the solution must be filtered before introduction into the mass spectrometer.

-

-

Data Acquisition (Electron Ionization - GC-MS) :

-

The sample is injected into a Gas Chromatograph (GC) where it is vaporized and separated from the solvent and any impurities.

-

The separated compound enters the ion source of the mass spectrometer.

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).

-

Acceleration : The positively charged ions are accelerated by an electric field into the mass analyzer.

-

Deflection/Separation : In the mass analyzer (e.g., a quadrupole or magnetic sector), the ions are separated based on their mass-to-charge ratio (m/z) under the influence of a magnetic or electric field.

-

Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

-

Data Processing :

-

The instrument's software plots the relative abundance of ions versus their m/z ratio to generate a mass spectrum.

-

The peak with the highest m/z value generally corresponds to the molecular ion, confirming the molecular weight of the compound.

-

The most intense peak in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

-

The fragmentation pattern is analyzed to provide structural information.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Discovery and Enduring Utility of Ethyl 2-Pyridylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-pyridylacetate, a seemingly simple ester, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Since its initial discovery in the early 20th century, it has served as a pivotal building block for a diverse array of more complex molecules, particularly heterocyclic compounds with pronounced biological activities. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and key applications of this compound. It details experimental protocols for its synthesis, presents its physicochemical and spectral data in a structured format, and visually elucidates key synthetic and mechanistic pathways through Graphviz diagrams. This document serves as a comprehensive resource for researchers leveraging this versatile reagent in their scientific endeavors.

Introduction

This compound (CAS No. 2739-98-2), also known as ethyl 2-(pyridin-2-yl)acetate, is a pyridine derivative characterized by an ethyl acetate group attached to the C2 position of the pyridine ring. Its strategic importance lies in the reactivity of the methylene group adjacent to both the ester and the electron-withdrawing pyridine ring, making it a valuable precursor for a variety of carbon-carbon and carbon-heteroatom bond formations. This reactivity has been exploited in the synthesis of numerous compounds with applications ranging from pharmaceuticals to agrochemicals.[1] This guide will trace the historical milestones in the synthesis of this compound, provide detailed experimental procedures, tabulate its key properties, and explore the mechanistic pathways of its derivatives that confer their biological effects.

History and Discovery

The first documented preparations of this compound emerged in the 1930s. Early methods, while groundbreaking for their time, were often multi-step and provided modest yields.

-

1949: Carbethoxylation of α-Picoline: A significant advancement was reported by Weiss and Hauser, who developed a method for the carbethoxylation of α-picoline (2-methylpyridine) using a strong base.[2] This approach involved the deprotonation of the methyl group of α-picoline with potassium amide, followed by reaction with an ethoxycarbonylating agent.

-

Modern Era: A More Convenient Preparation: A more contemporary and widely utilized method is the reaction of 2-picolyllithium with diethyl carbonate. This procedure, detailed in Organic Syntheses, offers a more direct and often higher-yielding route to this compound.[2]

Physicochemical and Spectral Data

A comprehensive understanding of a compound's physical and spectral properties is crucial for its application in research and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2739-98-2 | [3][4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [3][4][5] |

| Molecular Weight | 165.19 g/mol | [3][4][5] |

| Boiling Point | 70 °C at 0.05 mmHg | [3] |

| Density | 1.084 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.497 | [3] |

Spectral Data

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | (Predicted) δ (ppm): 8.5 (d, 1H, H6-pyridine), 7.7 (t, 1H, H4-pyridine), 7.3 (d, 1H, H3-pyridine), 7.2 (t, 1H, H5-pyridine), 4.2 (q, 2H, -OCH₂CH₃), 3.8 (s, 2H, -CH₂-pyridine), 1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | (Predicted) δ (ppm): 171 (C=O), 155 (C2-pyridine), 149 (C6-pyridine), 137 (C4-pyridine), 124 (C3-pyridine), 122 (C5-pyridine), 61 (-OCH₂CH₃), 44 (-CH₂-pyridine), 14 (-OCH₂CH₃) |

| Infrared (IR) | (Predicted) ν (cm⁻¹): ~3050 (aromatic C-H), ~2980 (aliphatic C-H), ~1735 (C=O, ester), ~1590, 1470, 1435 (C=C, C=N, pyridine ring) |

| Mass Spectrum (MS) | (Predicted) m/z: 165 (M⁺), 120 (M⁺ - OEt), 92 (M⁺ - CO₂Et) |

Experimental Protocols

Detailed methodologies for the key synthetic preparations of this compound are provided below.

Synthesis from 2-Picolyllithium and Diethyl Carbonate

This procedure is adapted from Organic Syntheses.[2]

Workflow Diagram:

Caption: Synthesis of this compound from 2-Picoline.

Procedure:

-

Preparation of 2-Picolyllithium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 2-picoline in anhydrous diethyl ether is cooled to -78 °C. A solution of n-butyllithium in hexane is added dropwise with stirring, maintaining the temperature below -70 °C. The formation of the deep red 2-picolyllithium is observed.

-

Carbethoxylation: A solution of diethyl carbonate in anhydrous diethyl ether is added dropwise to the freshly prepared 2-picolyllithium solution at -78 °C. The reaction mixture is stirred for several hours at this temperature.

-

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a pale yellow oil.

Carbethoxylation of α-Picoline with Potassium Amide

This method is based on the work of Weiss and Hauser.[2]

Workflow Diagram:

Caption: Carbethoxylation of α-Picoline via Potassium Amide.

Procedure:

-

Deprotonation: In a flask equipped for reactions in liquid ammonia, potassium amide is prepared in situ or added to liquid ammonia. α-Picoline is then added, leading to the formation of the picolyl anion.

-

Carbethoxylation: Diethyl carbonate is added to the solution of the picolyl anion in liquid ammonia.

-

Workup: After the reaction is complete, the ammonia is allowed to evaporate. The residue is treated with water and extracted with a suitable organic solvent. The product is then isolated and purified, typically by distillation.

Applications in Drug Development and Research

This compound is rarely the final active pharmaceutical ingredient. Instead, its value lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active heterocyclic compounds.

Synthesis of Antimicrobial Agents

A significant application of this compound is in the synthesis of derivatives containing 1,2,4-triazole, thiadiazole, and oxadiazole moieties. These heterocyclic systems are known to exhibit a broad spectrum of antimicrobial activities. The synthesis typically begins with the conversion of this compound to the corresponding hydrazide, which then serves as a key intermediate for the construction of the desired heterocyclic rings.

General Derivatization Workflow:

Caption: Derivatization of this compound for Antimicrobials.

Antifungal Mechanism of Action of 1,2,4-Triazole Derivatives:

Many antifungal agents derived from 1,2,4-triazoles function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Caption: Antifungal Mechanism of 1,2,4-Triazole Derivatives.

Synthesis of Anxiolytic Agents

Derivatives of pyridine have also been investigated for their anxiolytic properties. The mechanism of action for these compounds can vary, but often involves modulation of key neurotransmitter systems in the central nervous system. For instance, some pyridine derivatives have been shown to act as antagonists of the metabotropic glutamate 5 (mGlu5) receptor, which is highly expressed in brain regions associated with anxiety.

Anxiolytic Mechanism of mGlu5 Receptor Antagonists:

Caption: Anxiolytic Mechanism of Pyridine-based mGlu5 Antagonists.

Conclusion

This compound, from its early, challenging syntheses to its current, more streamlined preparations, has proven to be a cornerstone intermediate in organic and medicinal chemistry. Its utility in the construction of a vast library of heterocyclic compounds with significant biological activities, including antimicrobial and anxiolytic effects, underscores its enduring importance. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate its continued and innovative use by researchers at the forefront of drug discovery and development. As the quest for novel therapeutics continues, the versatility of this compound ensures its place as a valuable tool in the chemist's arsenal.

References

Commercial Availability and Technical Guide for Ethyl 2-pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for Ethyl 2-pyridylacetate (CAS No. 2739-98-2). This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound in their work.

Introduction to this compound

This compound is a pyridine derivative with a molecular formula of C₉H₁₁NO₂. It is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring and an ethyl ester group, allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties

This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below. This data has been compiled from various supplier and literature sources.

| Property | Value | References |

| CAS Number | 2739-98-2 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [1][2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 70 °C at 0.05 mmHg | [1] |

| Density | 1.084 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.497 | [1] |

| Purity (typical) | ≥98% | [2][4] |

| InChI Key | IUDKTVXSXWAKJO-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)Cc1ccccn1 |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers globally. The typical purity offered is ≥98%, with common pack sizes ranging from 5 g to 25 g and larger quantities available upon request. Below is a table summarizing some of the major suppliers.

| Supplier | Purity | Available Quantities |

| MilliporeSigma (Sigma-Aldrich) | 98% | 25 g |

| TCI America | ≥98.0% (GC) | 5 g, 25 g |

| Fisher Scientific | ≥98.0% | 5 g |

| ChemScene | ≥98% | 10 g, 25 g |

| Santa Cruz Biotechnology | N/A | Inquire |

Procurement and Quality Verification Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research and development purposes.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in Organic Syntheses. The following is a summary of the experimental protocol.

Materials:

-

Lithium

-

Bromobenzene

-

Anhydrous diethyl ether

-

α-Picoline

-

Dry ice (solid carbon dioxide)

-

Absolute ethanol

-

Dry hydrogen chloride

-

Chloroform

-

Potassium carbonate

Procedure:

-

Preparation of Phenyllithium: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of phenyllithium from lithium and bromobenzene in anhydrous diethyl ether.

-

Formation of Picolyllithium: To the stirred solution of phenyllithium, add α-picoline dropwise. The reaction mixture will turn a dark red-brown color.

-

Carbonation: Pour the solution of picolyllithium slowly onto crushed dry ice.

-

Esterification: Remove the ether by distillation under reduced pressure. To the residue, add absolute ethanol and saturate the solution with dry hydrogen chloride while cooling in an ice bath. Allow the mixture to stand overnight.

-

Work-up: Remove the solvent by distillation under reduced pressure. Dissolve the residue in chloroform and treat it with a paste of potassium carbonate in water.

-

Purification: Separate the chloroform layer, remove the chloroform by distillation, and fractionally distill the residue under reduced pressure to yield this compound.

Analytical Methods for Quality Control

A reverse-phase HPLC method is suitable for the analysis of this compound.[5]

-

Column: A C18 column is a suitable stationary phase.

-

Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., formic acid or phosphoric acid for UV detection) can be used.[5] The exact ratio should be optimized to achieve good separation and peak shape.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is suitable for the pyridine chromophore.

-

Quantification: Purity can be determined by area percent, and concentration can be measured against a standard of known concentration.

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is recommended.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A split injection is typically used.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is used to elute the compound and any impurities.

-

Detection: A mass spectrometer operating in electron ionization (EI) mode will provide a characteristic fragmentation pattern for identification and can be used for quantification in selected ion monitoring (SIM) mode for higher sensitivity.

Typical Certificate of Analysis Specifications

While a specific Certificate of Analysis was not publicly available, the following table represents typical specifications for commercially available this compound based on supplier data.

| Test | Specification |

| Appearance | Clear to yellow liquid |

| Purity (by GC) | ≥ 98.0% |

| Identity (by IR/NMR) | Conforms to structure |

| Water Content (by Karl Fischer) | ≤ 0.5% |

| Residue on Ignition | ≤ 0.1% |

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

Molecular formula C9H11NO2 characterization

An in-depth technical guide on the characterization of chemical compounds with the molecular formula C9H11NO2, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of key isomers, their spectroscopic and physicochemical properties, detailed experimental protocols for their analysis, and visualizations of relevant chemical and biological pathways.

Introduction to C9H11NO2 Isomers

The molecular formula C9H11NO2 represents a variety of isomers with significant roles in biological systems and pharmaceutical applications. Among the most notable are the amino acid L-Phenylalanine and its structural relatives, as well as synthetic compounds like N-Phenylglycine ethyl ester. Understanding the unique characteristics of each isomer is crucial for their identification, synthesis, and application in research and development. This guide focuses on three prominent isomers: L-Phenylalanine, DL-Phenylalanine, and N-Phenylglycine ethyl ester, providing detailed data and methodologies for their characterization.

Physicochemical and Spectroscopic Data

The distinct structural arrangements of C9H11NO2 isomers lead to unique physicochemical properties and spectroscopic fingerprints. The following tables summarize key quantitative data for L-Phenylalanine, DL-Phenylalanine, and N-Phenylglycine ethyl ester, facilitating their differentiation.

Physicochemical Properties

| Property | L-Phenylalanine | DL-Phenylalanine | N-Phenylglycine ethyl ester |

| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid | (2RS)-2-amino-3-phenylpropanoic acid | ethyl 2-anilinoacetate |

| CAS Number | 63-91-2 | 150-30-1 | 2216-92-4 |

| Molar Mass | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |

| Melting Point | 283 °C (decomposes) | 273-275 °C (decomposes) | 57-60 °C |

| Solubility in Water | 27.8 g/L at 20 °C | 14.1 g/L at 20 °C | Slightly soluble |

| Appearance | White, crystalline powder | White, crystalline powder | White to off-white crystalline powder |

Spectroscopic Data

| Isomer | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| L-Phenylalanine | 7.25-7.45 | m | 5H | Aromatic (C₆H₅) |

| 3.95 | t | 1H | α-H (CH) | |

| 3.15, 3.30 | dd | 2H | β-H (CH₂) | |

| DL-Phenylalanine | 7.30-7.50 | m | 5H | Aromatic (C₆H₅) |

| 4.00 | t | 1H | α-H (CH) | |

| 3.20, 3.35 | dd | 2H | β-H (CH₂) |

| Isomer | Wavenumber (cm⁻¹) | Functional Group Assignment |

| L/DL-Phenylalanine | 3400-2500 (broad) | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3030 | C-H stretch (aromatic) | |

| 1600-1580 | C=O stretch (carboxyl), N-H bend (amine) | |

| 1500, 1450 | C=C stretch (aromatic ring) | |

| N-Phenylglycine | 3360 | N-H stretch (secondary amine) |

| ethyl ester | 3050 | C-H stretch (aromatic) |

| 2980 | C-H stretch (aliphatic) | |

| 1735 | C=O stretch (ester) | |

| 1605, 1505 | C=C stretch (aromatic ring) | |

| 1220 | C-N stretch |

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate characterization of C9H11NO2 isomers.

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for phenylalanine, CDCl₃ for N-phenylglycine ethyl ester) in an NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Shim the magnetic field to ensure homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 90 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

-

Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane).

-

Integrate the peaks to determine the relative number of protons.

-

Protocol for High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare a mobile phase suitable for separating the isomers. For phenylalanine, a common mobile phase is a mixture of acetonitrile and water with a buffer (e.g., 0.1% formic acid).

-

Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

HPLC System Setup:

-

Equilibrate a C18 reverse-phase column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm for the phenyl group).

-

-

Injection and Analysis: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column. Record the chromatogram and determine the retention time of the analyte.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of the isomer in the sample.

Visualizations: Workflows and Pathways

Visual diagrams are provided to illustrate key processes related to the analysis and biological significance of C9H11NO2 isomers.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Ethyl 2-pyridylacetate: Starting Materials and Methodologies

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its preparation can be achieved through several synthetic routes, each with its own set of advantages and challenges. This technical guide provides a comprehensive overview of the primary starting materials and detailed experimental protocols for the synthesis of this compound, complete with quantitative data and workflow diagrams to aid researchers in selecting and implementing the most suitable method for their needs.

Overview of Synthetic Strategies

The synthesis of this compound predominantly originates from three common starting materials: 2-picoline, 2-cyanopyridine, and 2-bromopyridine. The choice of starting material is often dictated by factors such as cost, availability, scalability, and the desired purity of the final product.

| Starting Material | Key Intermediates | Typical Reagents | Overall Yield |

| 2-Picoline | Picolyllithium, 2-Pyridylacetic acid | n-Butyllithium or Lithium, Dry Ice (CO2), Ethanol, HCl | 35-40%[1] |

| 2-Cyanopyridine | 2-Pyridylacetic acid | NaOH or other bases for hydrolysis, Ethanol, Acid catalyst | High (specific yield depends on conditions) |

| 2-Bromopyridine | 2-Pyridylmagnesium bromide | Magnesium, Ethyl Chloroacetate or similar electrophile | Variable |

Detailed Experimental Protocols

Synthesis from 2-Picoline

This well-established method involves the deprotonation of the methyl group of 2-picoline to form a nucleophilic intermediate, which is then carboxylated and subsequently esterified.[1]

Experimental Protocol:

-

Formation of Picolyllithium: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ether and lithium chips. To this suspension, slowly add dry bromobenzene to initiate the formation of phenyllithium. Once the reaction begins (indicated by refluxing ether), add the remaining bromobenzene at a rate that maintains a continuous reflux. After the lithium has mostly dissolved, cool the mixture and add α-picoline dropwise to form a dark red-brown solution of picolyllithium.

-

Carboxylation: Pour the solution of picolyllithium slowly onto crushed dry ice (solid carbon dioxide) with vigorous shaking. The color of the solution will discharge as the carboxylation proceeds. Allow the excess dry ice to evaporate.

-

Esterification: Remove the ether by distillation under reduced pressure. To the resulting residue of lithium salts, add absolute ethanol and saturate the solution with dry hydrogen chloride gas while cooling in an ice bath. Allow the esterification mixture to stand overnight.

-

Work-up and Purification: Remove the ethanol by distillation under reduced pressure. Dissolve the residue in chloroform and neutralize with a paste of potassium carbonate in water. Separate the chloroform layer, remove the solvent by distillation, and fractionally distill the residue under reduced pressure to obtain pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 35-40% (based on lithium)[1] |

| Boiling Point | 135-137 °C / 28 mmHg[1] |

| Refractive Index (n25D) | 1.4979[1] |

Synthesis from 2-Cyanopyridine

This two-step synthesis involves the hydrolysis of the nitrile group to a carboxylic acid, followed by Fischer esterification.

Experimental Protocol:

-

Hydrolysis of 2-Cyanopyridine: In a round-bottom flask, dissolve 2-cyanopyridine in an aqueous solution of a strong base, such as sodium hydroxide. Heat the mixture under reflux until the hydrolysis to 2-pyridylacetic acid is complete (monitoring by TLC or GC is recommended).

-

Neutralization and Isolation of 2-Pyridylacetic Acid: Cool the reaction mixture and carefully neutralize with a strong acid (e.g., HCl) to precipitate the 2-pyridylacetic acid. Filter the solid, wash with cold water, and dry.

-

Esterification: Suspend the dried 2-pyridylacetic acid in an excess of absolute ethanol. Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture under reflux for several hours until the esterification is complete.

-

Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium carbonate solution). Extract the this compound into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation. A patent describes the hydrolysis of 2-cyanopyridine to 2-pyridine carboxylic acid under alkaline conditions, followed by acid neutralization and extraction.[2]

Quantitative Data:

| Parameter | Value |

| Hydrolysis Yield | Typically high, but specific values vary with conditions. |

| Esterification Yield | Typically high for Fischer esterification. |

| Overall Yield | Dependent on the efficiency of both steps. |

Synthesis from 2-Bromopyridine

This approach utilizes the formation of a Grignard reagent, which then reacts with a suitable electrophile to introduce the acetate moiety.

Experimental Protocol (General Approach):

-

Formation of 2-Pyridylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small amount of an activating agent, such as iodine or 1,2-dibromoethane. Prepare a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) or diethyl ether. Add a small portion of the 2-bromopyridine solution to the magnesium. If the reaction does not start, gentle heating may be required. Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed. Research has shown that 2-bromopyridine can react with magnesium with ethyl bromide as an auxiliary reagent to form the pyridylmagnesium bromide.[3]

-

Reaction with an Electrophile: Cool the Grignard reagent to a low temperature (e.g., -78 °C). Slowly add a solution of an appropriate electrophile, such as ethyl chloroacetate or ethyl cyanoformate, in anhydrous THF.

-

Work-up and Purification: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation. While the Grignard reaction of 2-bromopyridine is known, its specific application with an electrophile to directly yield this compound requires further optimization.[3][4]

Quantitative Data:

| Parameter | Value |

| Yield | Highly variable depending on the electrophile and reaction conditions. |

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described above.

Caption: Synthesis of this compound from 2-Picoline.

Caption: Synthesis of this compound from 2-Cyanopyridine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-Pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-pyridylacetate, a key building block in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [Generic] |

| Molecular Weight | 165.19 g/mol | [Generic] |

| Appearance | Clear yellow liquid | [Generic] |

| Boiling Point | 70 °C at 0.05 mmHg | [Generic] |

| Density | 1.084 g/mL at 25 °C | [Generic] |

| Refractive Index | n20/D 1.497 | [Generic] |

| Solubility | Soluble in water, DCM, and Methanol | [Generic] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound.

Storage Conditions:

-

Temperature: Store at room temperature.[1]

-

Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

-

Containers: Use tightly sealed, light-resistant containers.

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Keep away from heat, sparks, and open flames.

Stability Profile

This compound is susceptible to degradation under certain conditions. The primary degradation pathways are hydrolysis and photodegradation.

Hydrolytic Stability

The ester linkage in this compound is prone to hydrolysis, which can be catalyzed by both acids and bases, yielding 2-pyridylacetic acid and ethanol. Studies on related picolinic acid esters have shown that this hydrolysis can also be promoted by divalent metal ions.

Table 2: Summary of Hydrolytic Stability

| Condition | Stability | Potential Degradation Products |

| Acidic (pH < 4) | Labile | 2-Pyridylacetic acid, Ethanol |

| Neutral (pH 6-8) | Relatively Stable | Minimal degradation |

| Alkaline (pH > 8) | Extremely Unstable | 2-Pyridylacetate salt, Ethanol |

Photostability

Table 3: Summary of Photostability

| Condition | Stability | Potential Degradation Products |

| Exposure to UV Light | Photolabile | Complex mixture of photo-degradants |

| Storage in Dark | Stable | No significant degradation |

Thermal Stability

While detailed thermal degradation studies are not available, the compound is expected to be relatively stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester bond.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understanding the intrinsic stability of a compound.[2][3][4][5] The following are generalized protocols for assessing the stability of this compound.

Workflow for Forced Degradation Studies

Methodologies

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M sodium hydroxide.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for 1 hour.

-

Neutralize the solution with 0.1 M hydrochloric acid.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

5. Thermal Degradation:

-

Place the solid sample in a thermostatically controlled oven at 60°C for 48 hours.

-

Prepare a solution of the stressed sample at a concentration of 100 µg/mL for analysis.

6. Photodegradation:

-

Expose the solid sample to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

-

Prepare a solution of the stressed sample at a concentration of 100 µg/mL for analysis.

7. Analytical Method:

-

Analyze all samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point.

-

Use UV detection at a wavelength appropriate for this compound.

-

Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.

Conclusion

This compound is a moderately stable compound that requires proper storage and handling to ensure its quality. The primary degradation pathways are hydrolysis, particularly under basic conditions, and photodegradation. For critical applications, it is recommended to store the compound at room temperature in a tightly sealed, light-resistant container, preferably under an inert atmosphere. The provided experimental protocols for forced degradation studies offer a framework for researchers to assess the stability of this compound under their specific experimental conditions.

References

- 1. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to Ethyl 2-(pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(pyridin-2-yl)acetate is a versatile heterocyclic building block extensively utilized in synthetic organic chemistry. This document provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity. While the compound itself has not demonstrated significant biological activity, it serves as a crucial precursor for a variety of heterocyclic systems, some of which exhibit promising pharmacological profiles. This guide consolidates key technical information, including detailed experimental protocols and spectroscopic data, to support its application in research and drug discovery endeavors.

Physicochemical Properties

Ethyl 2-(pyridin-2-yl)acetate is a clear to yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | References |

| IUPAC Name | ethyl 2-(pyridin-2-yl)acetate | [1] |

| Synonyms | Ethyl 2-pyridylacetate, Ethyl 2-pyridineacetate | [2] |

| CAS Number | 2739-98-2 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | |

| Boiling Point | 70 °C at 0.05 mmHg; 122 °C at 12 mmHg | |

| Density | 1.084 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.497 | [4] |

| Flash Point | 110 °C (>230 °F) | [4] |

| Solubility | Soluble in water | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

While experimental spectra for the title compound are not widely published, the expected proton NMR signals can be predicted based on its structure and data from closely related analogs.

Predicted ¹H NMR (CDCl₃):

-

Pyridine Ring Protons: Four signals in the aromatic region (δ 7.0-8.6 ppm). The proton adjacent to the nitrogen (at C6) would be the most downfield.

-

Methylene Protons (-CH₂-): A singlet around δ 3.8 ppm.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm.

¹³C NMR Spectroscopy

Similarly, the carbon NMR spectrum can be predicted.

Predicted ¹³C NMR (CDCl₃):

-

Carbonyl Carbon (C=O): A signal around δ 170 ppm.

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-155 ppm).

-

Methylene Carbon (-CH₂-): A signal around δ 45 ppm.

-

Ethyl Ester Carbons (-OCH₂CH₃): Signals around δ 61 ppm and δ 14 ppm.

Mass Spectrometry

The mass spectrum of ethyl 2-(pyridin-2-yl)acetate would be expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, m/z = 45) to give a fragment at m/z = 120, and the loss of the entire ethyl acetate moiety.

Synthesis and Experimental Protocols

The synthesis of ethyl 2-(pyridin-2-yl)acetate is well-established. A reliable method involves the metalation of α-picoline followed by carboxylation and subsequent esterification.

Synthesis Workflow

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Preparation of 2-Pyridylacetic Acid

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare phenyllithium by reacting bromobenzene with lithium metal in anhydrous ether.

-

To the resulting solution of phenyllithium, add α-picoline dropwise at a rate to maintain a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-